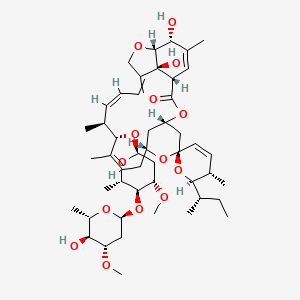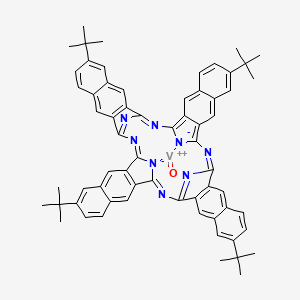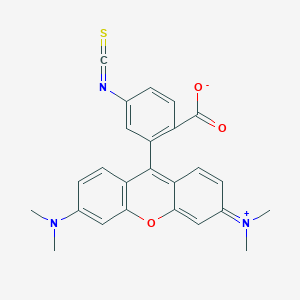
Tetramethylrhodamine isothiocyanate
Vue d'ensemble
Description
Tetramethylrhodamine isothiocyanate is a bright orange-fluorescent dye commonly used in various scientific applications. It is particularly known for its use in cellular imaging, where it is conjugated to antibodies and proteins. The dye has an excitation peak ideally suited to the 532 nm laser line, making it highly effective for fluorescence microscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramethylrhodamine isothiocyanate is typically synthesized through the reaction of tetramethylrhodamine with thiophosgene or its derivatives. The reaction involves the conversion of the amine group of tetramethylrhodamine to an isothiocyanate group using thiophosgene under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer and more sustainable reagents. For example, a multicomponent reaction using isocyanides, elemental sulfur, and catalytic amounts of amine bases has been developed. This method is optimized for sustainability, using benign solvents and moderate heating .
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethylrhodamine isothiocyanate primarily undergoes substitution reactions, particularly with amine groups. The isothiocyanate group reacts with primary amines to form stable thiourea linkages .
Common Reagents and Conditions:
Reagents: Primary amines, thiophosgene, elemental sulfur.
Conditions: Controlled temperature, use of benign solvents, and catalytic amounts of amine bases
Major Products: The major product formed from the reaction of this compound with primary amines is a thiourea derivative. This product is commonly used in bioconjugation applications .
Applications De Recherche Scientifique
Tetramethylrhodamine isothiocyanate is extensively used in various fields of scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Commonly conjugated to antibodies and proteins for cellular imaging and immunofluorescence applications
Industry: Employed in the labeling of biomolecules for diagnostic and research purposes.
Mécanisme D'action
Tetramethylrhodamine isothiocyanate exerts its effects through its fluorescent properties. When conjugated to biomolecules, it allows for the visualization of cellular structures and processes under a fluorescence microscope. The dye accumulates in specific cellular compartments, providing bright and stable fluorescence signals .
Comparaison Avec Des Composés Similaires
Fluorescein isothiocyanate: Another widely used fluorescent dye with similar applications but different spectral properties.
Alexa Fluor 555: A high-performance alternative to tetramethylrhodamine isothiocyanate, offering brighter and more photostable fluorescence.
Tetramethylrhodamine methyl ester: Similar in structure but used for different applications, such as studying mitochondrial membrane potential.
Uniqueness: this compound is unique due to its specific excitation and emission properties, making it highly suitable for certain types of fluorescence microscopy. Its ability to form stable thiourea linkages with primary amines also makes it a valuable tool in bioconjugation .
Propriétés
IUPAC Name |
3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDSMXGVMUDVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910299 | |
| Record name | 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71639-08-2, 107347-53-5 | |
| Record name | NSC243811 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


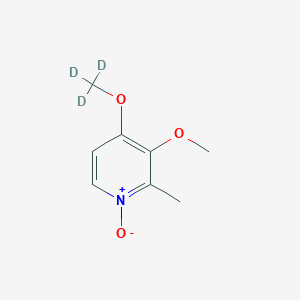
![disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate](/img/structure/B1140434.png)
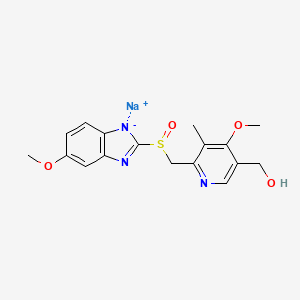
![Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)-, [1S-(1alpha,2beta,5alpha)]- (9CI)](/img/new.no-structure.jpg)
![(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B1140437.png)
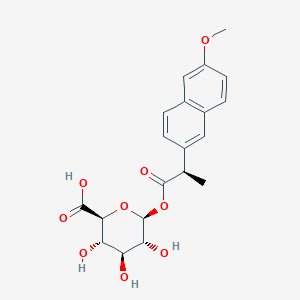
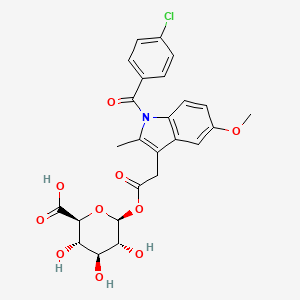

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)
![7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1140449.png)
